molecular formula C60H102O28 B12097444 11-Deoxyisomogroside V

11-Deoxyisomogroside V

Cat. No.: B12097444
M. Wt: 1271.4 g/mol
InChI Key: LTRZINLOFYUEQL-UHFFFAOYSA-N
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Description

11-Deoxyisomogroside V is a cucurbitane triterpene glycoside derived from the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo. This compound is known for its intense sweetness, which is significantly higher than that of sucrose.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 11-Deoxyisomogroside V typically involves the extraction and purification from the crude extract of Siraitia grosvenorii. The process includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving large-scale extraction and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 11-Deoxyisomogroside V undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

11-Deoxyisomogroside V has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of cucurbitane glycosides and their chemical properties.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in natural sweeteners and its effects on metabolic pathways.

    Industry: It is used in the food industry as a natural sweetener and flavor enhancer.

Mechanism of Action

The mechanism of action of 11-Deoxyisomogroside V involves its interaction with various molecular targets and pathways. It is known to activate certain transcriptional activities, such as PGC-1α, which plays a role in energy metabolism. Additionally, it exhibits antioxidant activity by inhibiting reactive oxygen species, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

11-Deoxyisomogroside V can be compared with other similar compounds, such as:

These compounds share similar glycoside structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C60H102O28

Molecular Weight

1271.4 g/mol

IUPAC Name

2-[[6-[6-[3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)86-55-50(88-54-47(76)42(71)38(67)30(21-63)82-54)43(72)39(68)32(84-55)23-79-51-45(74)40(69)36(65)28(19-61)80-51)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)85-52-48(77)44(73)49(31(22-64)83-52)87-53-46(75)41(70)37(66)29(20-62)81-53/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3

InChI Key

LTRZINLOFYUEQL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C

Origin of Product

United States

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